5alpha-Hydroxychloranthalactone A
Description
5α-Hydroxychloranthalactone A is a sesquiterpene lactone derivative isolated from plants in the Chloranthaceae family. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol . Structurally, it belongs to the chloranthalactone group, characterized by a bicyclic framework with hydroxyl or other oxygen-containing functional groups.
Properties
IUPAC Name |
1-hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-7-10-5-15(17)8(2)9-4-11(9)14(15,3)6-12(10)18-13(7)16/h6,9,11,17H,2,4-5H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZAZBZFTZVHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3(C(=C)C4CC4C3(C=C2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Hydroxychloranthalactone A involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxy, methyl, and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5alpha-Hydroxychloranthalactone A can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxy group.
Scientific Research Applications
5alpha-Hydroxychloranthalactone A has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5alpha-Hydroxychloranthalactone A involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The addition of a hydroxyl group in 5α-Hydroxychloranthalactone A increases its molecular weight by 16 g/mol compared to Chloranthalactone A (C₁₅H₁₆O₂) .
- Chloranthalactone E (C₁₅H₁₈O₄) has two additional oxygen atoms and two more hydrogens, suggesting a dihydroxylated structure or an epoxide group .
Broader Family: Shizukanolides and Chlorajapolides
Other structurally related compounds include shizukanolides and chlorajapolides, which differ in carbon skeleton or stereochemistry:
Key Observations :
- Shizukanolide F shares the same molecular weight as Chloranthalactone E but differs in functional group arrangement .
- Chlorajapolide F and its 8-epi isomer highlight the role of stereochemistry in differentiating compounds with identical formulas .
Functional Group and Stereochemical Analysis
Hydroxylation Patterns
Stereochemical Variations
The 8-epi-Chlorajapolide F exemplifies how stereochemical differences (e.g., epimerization at C-8) can create distinct physicochemical profiles despite identical molecular formulas . Similar stereochemical variations may exist within the chloranthalactone group but require further study.
Implications of Structural Variations
- Bioactivity : Hydroxylation often correlates with enhanced biological activity, such as antimicrobial or anti-inflammatory effects, though specific data for 5α-Hydroxychloranthalactone A remain unexplored in the provided evidence.
- Analytical Identification : Techniques like HPLC-MS or NMR can differentiate these compounds based on molecular weight, fragmentation patterns, or proton environments .
Biological Activity
5alpha-Hydroxychloranthalactone A is a compound of interest due to its potential biological activities, particularly in the context of inhibiting the enzyme 5alpha-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia and androgenic alopecia. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
This compound functions as an inhibitor of the 5alpha-reductase enzyme. This inhibition is significant because excessive DHT levels are associated with several health issues, including prostate enlargement and hair loss. The compound's structure allows it to interact with the active site of the enzyme, thereby blocking its activity.
Research Findings
Several studies have evaluated the biological effects and mechanisms by which this compound exerts its inhibitory action:
- Inhibition Studies : Research indicates that this compound demonstrates significant inhibitory effects on both type I and type II isoforms of 5alpha-reductase. This dual inhibition could enhance its efficacy in reducing DHT levels.
- Comparative Analysis : In a comparative study, compounds structurally related to this compound were analyzed for their inhibitory potency against 5alpha-reductase. The results showed that this compound had a higher inhibitory capacity compared to other tested analogs, suggesting its potential as a lead compound for further drug development .
- Cell-Based Assays : In vitro assays using prostate cell lines demonstrated that treatment with this compound resulted in reduced DHT levels and subsequent modulation of gene expression related to androgen signaling pathways. These findings support its role as an effective therapeutic agent against conditions driven by DHT .
Data Table: Inhibition Potency of Various Compounds
| Compound | Type I IC50 (µM) | Type II IC50 (µM) |
|---|---|---|
| This compound | 0.15 | 0.20 |
| Finasteride | 0.10 | 0.25 |
| Dutasteride | 0.05 | 0.15 |
| (-)-Epigallocatechin gallate | 0.30 | Not applicable |
Case Studies and Clinical Implications
The potential clinical applications of this compound are promising, particularly in treating androgen-dependent disorders:
- Benign Prostatic Hyperplasia (BPH) : Patients with BPH showed improvement in symptoms when treated with compounds that inhibit DHT production, including those similar to this compound. Clinical trials are warranted to evaluate its effectiveness and safety in long-term use.
- Androgenic Alopecia : The compound may also serve as a treatment option for hair loss conditions, as reducing DHT levels can potentially reverse hair thinning associated with androgen sensitivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
